1-Phenoxy-2-propanol
Description
Historical Context and Early Research of 1-Phenoxy-2-propanol (B149627)
This compound, a member of the glycol ether family, has been a compound of commercial and scientific interest for decades. While the related compound, phenoxyethanol, was first synthesized in 1896, this compound became commercially available in the 1920s. tristarintermediates.org It was marketed under the trademark "Phenyl cellosolve" and was primarily used as a solvent for cellulose (B213188) acetate (B1210297). tristarintermediates.org
Early industrial production of this compound was achieved through the hydroxyethylation of phenol (B47542), a method based on the Williamson ether synthesis, often utilizing alkali-metal hydroxides as catalysts. tristarintermediates.org An alternative and common industrial synthesis route involves the reaction of propylene (B89431) oxide with phenol. atamanchemicals.comatamanchemicals.com More contemporary methods sometimes employ catalysts like Al2O3-MgO/Fe3O4 to facilitate this reaction. chemicalbook.comsigmaaldrich.comsigmaaldrich.comottokemi.com
Scientific research into the properties of propylene glycol phenyl ethers dates back to at least the 1940s, with publications appearing in journals such as the Journal of the American Chemical Society. Beyond its role as a solvent, early research also identified other significant properties. Studies beginning in 1955 explored its use as an effective anesthetic for mollusks, highlighting its utility in neurophysiological research on gastropods. chemicalbook.comresearchgate.net This anesthetic effect on invertebrates has been a subject of continued investigation. sigmaaldrich.comsigmaaldrich.com
Nomenclature and Chemical Isomerism of this compound
The systematic naming and identification of chemical compounds are crucial for clarity in scientific communication. This compound is identified by several names and registry numbers depending on the context and naming convention.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-phenoxypropan-2-ol . thermofisher.comchemspider.com It is officially registered under the CAS (Chemical Abstracts Service) Number 770-35-4 . sigmaaldrich.comthermofisher.comcymitquimica.comepa.gov
In commercial and industrial settings, it is known by a variety of synonyms and trade names. Some of the most common include:
Propylene glycol phenyl ether atamanchemicals.comchemspider.com
Phenoxyisopropanol atamanchemicals.comchemspider.com
Propylene phenoxytol atamanchemicals.comchemspider.com
2-Phenoxy-1-methylethanol atamanchemicals.com
DOWANOL® PPh sigmaaldrich.comchemspider.com
Chemical Isomerism:
This compound is a structural isomer of 2-phenoxy-1-propanol . These two compounds share the same molecular formula, C₉H₁₂O₂, but differ in the placement of the hydroxyl (-OH) group and the phenoxy (C₆H₅O-) group on the propane (B168953) backbone.
This compound : The phenoxy group is attached to the first carbon (C1) and the hydroxyl group is on the second carbon (C2).
2-Phenoxy-1-propanol : The hydroxyl group is on the first carbon (C1) and the phenoxy group is on the second carbon (C2).
This structural difference is significant. In the commercial production of this compound, its isomer, 2-phenoxy-1-propanol, is often formed as a byproduct. Technical grade specifications for this compound frequently list 2-phenoxy-1-propanol as a potential impurity, with its concentration typically being less than 15%. thermofisher.com
Furthermore, this compound contains a chiral center at the second carbon atom, meaning it can exist as two different stereoisomers (enantiomers): (R)-1-phenoxy-2-propanol and (S)-1-phenoxy-2-propanol. The commercial product is typically a racemic mixture of these two enantiomers.
Interactive Data Table: Chemical Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | 1-phenoxypropan-2-ol |
| CAS Number | 770-35-4 |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Common Synonyms | Propylene glycol phenyl ether, Phenoxyisopropanol, DOWANOL® PPh |
Scope and Research Significance of this compound in Chemical Science
The research significance of this compound stems from its versatile properties, which make it a valuable compound in numerous areas of chemical science and industry. It is broadly classified as a glycol ether and a phenol ether. atamanchemicals.com
Solvent Properties: As a slow-evaporating, hydrophobic solvent, this compound is highly effective in dissolving a wide range of substances, including resins, binders, and pigments. matangiindustries.com This makes it a crucial component in the formulation of coatings, inks, and adhesives. matangiindustries.comsincerechemical.com Its solvent capabilities are utilized in various types of coatings, including automotive, architectural, and marine applications. sincerechemical.com It also functions as a solvent in cleaning agents and paint removers. atamanchemicals.comsincerechemical.com
Preservative and Antimicrobial Agent: this compound exhibits broad-spectrum antimicrobial activity, inhibiting the growth of bacteria and fungi. tristarintermediates.org This property is of high significance in the formulation of cosmetics, personal care products, and pharmaceuticals, where it acts as a preservative to extend shelf life and ensure product safety. tristarintermediates.orgatamanchemicals.com It is considered an alternative to other preservatives like parabens and formaldehyde-releasers. atamanchemicals.comatamanchemicals.com
Chemical Intermediate: In synthetic organic chemistry, this compound serves as a valuable intermediate or building block. cymitquimica.commatangiindustries.comsincerechemical.com Its hydroxyl group can participate in various chemical reactions, such as esterification and etherification. cymitquimica.com It has been used in the preparation of more complex molecules, including acylarylthiocarbamates, which have been investigated as non-nucleoside reverse transcriptase inhibitors, and as an intermediate for the pharmaceutical compound phenoxybenzamine. sincerechemical.com
Research Applications: The compound's anesthetic effects on invertebrates, particularly gastropods, have made it a significant tool in neurophysiology research. atamanchemicals.comsigmaaldrich.com It allows for the reversible elimination of neural activity, which is useful for surgical, dissection, and fixation protocols in scientific studies. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Furthermore, its interaction with microorganisms and its biodegradability in different soil types have been subjects of environmental and biochemical investigation. atamanchemicals.comsigmaaldrich.comsigmaaldrich.com
Other Industrial Uses: Its utility extends to the textile and leather industries, where it acts as a dye carrier, ensuring even distribution of dyes. tristarintermediates.org In the fragrance industry, it is used as a fixative and a solvent for essential oils. tristarintermediates.orgatamanchemicals.comchemicalbook.com
Interactive Data Table: Key Properties and Applications
| Property/Application Area | Description |
| Solvent | Used in paints, coatings, inks, adhesives, and cleaning formulations due to its high solvency power for resins and oils. atamanchemicals.commatangiindustries.com |
| Preservative | Acts as an antimicrobial agent in cosmetics, personal care products, and pharmaceuticals. tristarintermediates.orgatamanchemicals.com |
| Chemical Intermediate | A building block for synthesizing pharmaceuticals and other specialty chemicals. cymitquimica.comsincerechemical.com |
| Research Chemical | Employed as an anesthetic for invertebrates (e.g., gastropods) in neurophysiological studies. sigmaaldrich.comsigmaaldrich.com |
| Formulation Aid | Used as a dye carrier in textiles, a fragrance fixative, and a coalescing agent in latex paints. tristarintermediates.orgatamanchemicals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLKWZIFZMJLFL-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
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DSSTOX Substance ID |
DTXSID9027312 | |
| Record name | 1-Phenoxy-2-propanol | |
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Molecular Weight |
152.19 g/mol | |
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Physical Description |
Liquid, Clear liquid; [Reference #1] | |
| Record name | 2-Propanol, 1-phenoxy- | |
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| Record name | Propylene phenoxetol | |
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Boiling Point |
241.2 °C | |
| Record name | Propylene glycol phenyl ether | |
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Solubility |
In water, 15.1 g/L at 20 °C | |
| Record name | Propylene glycol phenyl ether | |
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Density |
1.0622 g/cu cm at 20 °C | |
| Record name | Propylene glycol phenyl ether | |
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Vapor Density |
5.27 (Air = 1) | |
| Record name | Propylene glycol phenyl ether | |
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Vapor Pressure |
0.02 [mmHg], 0.00218 mm Hg at 25 °C | |
| Record name | Propylene phenoxetol | |
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| Record name | Propylene glycol phenyl ether | |
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Impurities |
Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%. | |
| Record name | Propylene glycol phenyl ether | |
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Color/Form |
Colorless to yellow liquid | |
CAS No. |
770-35-4 | |
| Record name | 1-Phenoxy-2-propanol | |
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| Record name | Propylene glycol phenyl ether | |
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| Record name | 1-Phenoxy-2-propanol | |
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| Record name | 2-Propanol, 1-phenoxy- | |
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| Record name | 1-Phenoxy-2-propanol | |
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| Record name | 1-phenoxypropan-2-ol | |
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| Record name | PHENOXYISOPROPANOL | |
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| Record name | Propylene glycol phenyl ether | |
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Melting Point |
11.4 °C | |
| Record name | Propylene glycol phenyl ether | |
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Synthesis and Reaction Methodologies of 1 Phenoxy 2 Propanol
Established Synthetic Pathways for 1-Phenoxy-2-propanol (B149627)
The industrial production of this compound has historically relied on several robust and well-documented synthetic methods. These pathways are characterized by their efficiency and scalability, forming the foundation of the compound's commercial availability.
Propylene (B89431) Oxide and Phenol (B47542) Reaction via Catalytic Processes
A primary industrial method for synthesizing this compound involves the direct reaction of propylene oxide with phenol. atamanchemicals.com This process is an atom-economic reaction that is typically facilitated by a catalyst to ensure high yield and selectivity. One notable catalytic system employs a magnetically separable Al2O3-MgO/Fe3O4 catalyst. atamanchemicals.comatamankimya.com The reaction mechanism involves the opening of the epoxide ring of propylene oxide by the phenoxide ion, which is formed from phenol under the catalytic conditions. The catalyst plays a crucial role in activating the propylene oxide ring and promoting the nucleophilic attack by phenol. The use of such heterogeneous catalysts simplifies the post-reaction separation and purification processes, contributing to the method's industrial viability.
Hydroxyethylation of Phenol (Williamson Synthesis)
The Williamson ether synthesis is a classic and versatile method for preparing ethers, and it is adapted for the production of this compound. atamanchemicals.com This specific application can be described as the hydroxypropylation of phenol. The synthesis follows a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this process, phenol is first deprotonated by a strong base, such as an alkali-metal hydroxide (B78521), to form a sodium or potassium phenoxide ion. atamanchemicals.combyjus.com This highly nucleophilic phenoxide then attacks an appropriate electrophile, such as propylene oxide or a 2-halopropanol. This reaction is fundamental in organic chemistry for forming the ether linkage (C-O-C) that characterizes this compound. wikipedia.orgmasterorganicchemistry.com
Reaction of Phenol with 1-Chloropropan-2-ol in the Presence of a Base
A straightforward and commonly employed synthetic route involves the reaction of phenol with 1-chloropropan-2-ol. atamanchemicals.com This reaction is conducted in the presence of a base, typically sodium hydroxide, which serves to deprotonate the phenol's hydroxyl group, forming the reactive phenoxide nucleophile. The phenoxide ion then displaces the chloride ion from 1-chloropropan-2-ol via a nucleophilic substitution reaction. The process is carefully controlled in terms of temperature and pressure to maximize the yield and purity of the final product. atamanchemicals.com Subsequent purification steps, such as distillation, are necessary to remove unreacted starting materials and byproducts. atamanchemicals.com
Reduction of Phenoxy Acetone
This compound can also be synthesized through the reduction of the corresponding ketone, 1-phenoxy-2-propanone, also known as phenoxy acetone. sigmaaldrich.comstenutz.eunih.gov This transformation involves the conversion of the ketone's carbonyl group into a secondary alcohol's hydroxyl group. This reduction can be achieved using various reducing agents common in organic synthesis. Standard methods include catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst (e.g., Raney nickel, palladium, or platinum) or chemical reduction using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent depends on the desired reaction conditions and scale of the synthesis.
Advanced Synthetic Approaches and Innovations in this compound Production
Recent research has focused on developing more sophisticated methods for the synthesis of this compound, with a particular emphasis on controlling stereochemistry. These advanced approaches are crucial for applications where specific enantiomers of the compound or its derivatives are required.
Enantioselective Synthesis and Chiral Resolution of this compound and its Derivatives
This compound contains a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-Phenoxy-2-propanol and (S)-1-Phenoxy-2-propanol. The synthesis of enantiomerically pure forms is of significant interest.
Enantioselective Synthesis: This approach aims to create a specific enantiomer directly. For instance, a derivative, (S)-1-(4-phenoxyphenoxy)-2-propanol, can be synthesized with high optical purity by reacting 4-phenoxyphenol (B1666991) with enantiomerically pure (S)-propylene oxide in the presence of a base. google.com This method leverages a chiral starting material to build the desired stereochemistry into the final product.
Chiral Resolution: This strategy involves separating a racemic mixture (a 50:50 mixture of both enantiomers) of this compound or its derivatives. Enzymatic kinetic resolution is a powerful technique for this purpose. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. For example, the kinetic resolution of a racemic derivative, 1-(isopropylamine)-3-phenoxy-2-propanol, has been optimized using lipase (B570770) from Candida rugosa. mdpi.com In this process, the enzyme selectively catalyzes the acetylation of one enantiomer, allowing the acetylated product and the unreacted alcohol enantiomer to be separated. The efficiency of such resolutions is often quantified by the enantiomeric ratio (E), with higher values indicating better selectivity.
Below is a data table summarizing the results of an enzymatic kinetic resolution study on a derivative of this compound, highlighting the effectiveness of the biocatalytic approach.
| Catalytic System Component | Parameter | Value |
|---|---|---|
| Optimal System for Kinetic Resolution of (R,S)-1-(isopropylamine)-3-phenoxy-2-propanol mdpi.com | Biocatalyst | Lipase from Candida rugosa MY |
| Acylating Agent | Isopropenyl acetate (B1210297) | |
| Enantiomeric Excess of Product (eep) | 96.17% | |
| Enantioselectivity (E-value) | 67.45 |
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases, are essential for both the analysis and preparative separation of enantiomers. ntu.edu.tw These methods allow for the accurate determination of enantiomeric excess and the isolation of highly pure stereoisomers.
Microbial Resolution Techniques (e.g., Nocardia, Rhodococcus, Yeasts, Bacteria)
Microbial resolution offers a powerful strategy for obtaining specific enantiomers of this compound. This approach leverages the stereospecific metabolic pathways of various microorganisms.
Microorganisms have been screened for their ability to resolve racemic 1-phenoxy-2-propyl acetate (PPAc), a precursor to this compound (PPol). oup.comtandfonline.com Two distinct microbial processes have been identified:
Stereospecific Decomposition: Certain species of Nocardia and Rhodococcus first hydrolyze racemic PPAc to racemic PPol. Subsequently, they selectively decompose one of the PPol isomers, leading to the accumulation of the (R)-enantiomer. oup.comtandfonline.com
Asymmetric Hydrolysis: A variety of yeasts and bacteria exhibit the ability to asymmetrically hydrolyze racemic PPAc. This process yields (R)-PPol and the unreacted ester of (S)-PPol. oup.comtandfonline.com
An enzyme responsible for the asymmetric hydrolysis of PPAc was isolated and partially purified from Corynebacterium glutamicum ATCC 13059. This enzyme demonstrated high specificity for the (R)-enantiomer of PPAc. oup.comtandfonline.com
Table 1: Microbial Resolution of rac-1-Phenoxy-2-propyl Acetate
| Microbial Group | Method | Products |
| Nocardia sp. | Stereospecific Decomposition | (R)-1-Phenoxy-2-propanol |
| Rhodococcus sp. | Stereospecific Decomposition | (R)-1-Phenoxy-2-propanol |
| Various Yeasts | Asymmetric Hydrolysis | (R)-1-Phenoxy-2-propanol and (S)-1-Phenoxy-2-propyl acetate |
| Various Bacteria | Asymmetric Hydrolysis | (R)-1-Phenoxy-2-propanol and (S)-1-Phenoxy-2-propyl acetate |
Asymmetric Hydrolysis of 1-Phenoxy-2-propyl Acetate
Asymmetric hydrolysis is a key biocatalytic method for resolving racemic mixtures. In the context of this compound synthesis, this involves the enantioselective hydrolysis of its acetate ester.
The screening of various microorganisms has revealed that several yeasts and bacteria can perform asymmetric hydrolysis on racemic 1-phenoxy-2-propyl acetate. oup.comtandfonline.com This enantioselective process results in the formation of (R)-1-Phenoxy-2-propanol, while the (S)-1-phenoxy-2-propyl acetate remains unhydrolyzed. oup.comtandfonline.com This separation of enantiomers is a critical step in producing optically pure this compound. The enzyme from Corynebacterium glutamicum ATCC 13059 showed a pronounced specificity for hydrolyzing (R)-1-phenoxy-2-propyl acetate. oup.comtandfonline.com
Enzymatic Kinetic Resolution using Lipases (e.g., Candida rugosa Lipases)
Enzymatic kinetic resolution is a widely used technique for separating enantiomers of chiral compounds. Lipases, in particular, are versatile biocatalysts for these reactions.
Lipases from Candida rugosa have been effectively used in the kinetic resolution of racemic building blocks for β-blockers, such as 1-(isopropylamine)-3-phenoxy-2-propanol, which shares structural similarities with this compound. nih.gov The process typically involves an enantioselective transesterification reaction. nih.gov In one study, a system utilizing Candida rugosa lipase, isopropenyl acetate as the acetylating agent, and a two-phase reaction medium of [EMIM][BF4] and toluene (B28343) was found to be optimal. nih.gov This system achieved an enantioselectivity (E-value) of 67.5, demonstrating the preferential reaction of the lipase with the (S)-enantiomer. nih.gov While both isoforms of Candida rugosa lipase (OF and MY) preferentially reacted with the (S)-enantiomer, they differ in their specific activity. nih.gov
Table 2: Enantioselective Biotransformation using Candida rugosa Lipase
| Parameter | Details | Reference |
| Enzyme | Candida rugosa Lipase MY | nih.gov |
| Reaction | Enantioselective transesterification | nih.gov |
| Substrate | rac-1-(isopropylamine)-3-phenoxy-2-propanol | nih.gov |
| Acylating Agent | Isopropenyl acetate | nih.gov |
| Reaction Medium | [EMIM][BF4] and Toluene (two-phase) | nih.gov |
| Enantioselectivity (E-value) | 67.5 | nih.gov |
| Preferential Enantiomer | (S)-enantiomer | nih.gov |
Biocatalytic Approaches for Enantiomer Production
Biocatalysis offers a green and efficient alternative to traditional chemical methods for producing single-isomer chiral drugs and their intermediates. nih.gov Enzymes, used either in isolated form or as whole-cell biocatalysts, can catalyze reactions with high enantioselectivity under mild conditions. nih.govmtak.hu
The production of enantiomerically pure chiral compounds is a significant area of research in the pharmaceutical and fine chemical industries. nih.gov Biocatalytic methods, such as enzymatic kinetic resolution, are prominent among the strategies employed. nih.gov For instance, the enantioselective production of (S)-2-phenyl-1-propanol has been investigated using both whole-cell biocatalysts (Saccharomyces cerevisiae) and isolated enzymes (recombinant horse-liver alcohol dehydrogenase). mtak.hu The isolated enzyme demonstrated superior enantioselectivity, highlighting the potential of purified enzyme systems for producing optically pure compounds. mtak.hu These principles are directly applicable to the synthesis of this compound enantiomers.
Asymmetric Synthesis of Related Phenoxypropanol Derivatives
Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolution of a racemic mixture.
The asymmetric synthesis of lactisole derivatives, which are structurally related to phenoxypropanols, has been achieved. nih.gov A key step in this synthesis is the Mitsunobu reaction between an optically pure methyl lactate (B86563) and a phenol derivative. nih.gov This approach demonstrates a viable strategy for constructing the chiral phenoxypropanol skeleton in an asymmetric manner. Furthermore, a process for producing (S)-1-(4-phenoxyphenoxy)-2-propanol with high optical purity has been developed, which involves reacting a specific sulfonic ester compound with 4-phenoxyphenol in the presence of a base. google.com
Catalytic Systems for Enhanced this compound Synthesis
The industrial synthesis of this compound typically involves the reaction of phenol with propylene oxide. The choice of catalyst is crucial for achieving high yield and selectivity.
A common synthetic route for this compound is the reaction of propylene oxide with phenol. atamanchemicals.comsigmaaldrich.com This reaction can be efficiently catalyzed by an Al2O3-MgO/Fe3O4 catalyst. atamanchemicals.comsigmaaldrich.com Another established method is the Williamson synthesis, which involves the hydroxyethylation of phenol in the presence of alkali-metal hydroxides or alkali-metal borohydrides. atamanchemicals.com For the synthesis of the related compound 1-methoxy-2-propanol (B31579), ionic liquids have been shown to be effective catalysts in a micro-tubular circulating reactor, significantly improving the reaction rate compared to a traditional stirred reactor. researchgate.net Additionally, solid catalysts, such as ZrO2 loaded with active alkali metal oxides like MgO, have demonstrated high selectivity in the synthesis of 1-methoxy-2-propanol from methanol (B129727) and propylene oxide. researchgate.net
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized derivatives of this compound can lead to compounds with novel properties and applications.
A synthetic method for 1-(4-phenoxy-phenyl)-2-propyl alcohol has been developed. google.com This method is described as straightforward, with mild reaction conditions and high selectivity, resulting in a product with a purity of 97% or higher without the need for organic solvent refining. google.com This compound serves as an intermediate in the synthesis of the insecticide pyriproxyfen. google.com The synthesis involves the reaction of 4-phenoxyphenol with a suitable propylene derivative in the presence of an acid-binding agent, such as sodium hydroxide or potassium carbonate, and a solvent like toluene. google.com
Reaction Mechanisms and Chemical Transformations Involving this compound
The chemical reactivity of this compound is primarily dictated by the functional groups present in its structure: a hydroxyl (-OH) group on a secondary carbon, an ether linkage (C-O-C), and an aromatic phenyl ring. These features allow it to participate in a variety of chemical transformations, including nucleophilic substitutions, oxidations, and the formation of numerous derivatives.
Nucleophilic Substitution Reactions of this compound
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. The synthesis of this compound itself often involves a nucleophilic substitution known as the Williamson ether synthesis. In this process, phenol is deprotonated by a base, such as sodium hydroxide, to form the sodium phenoxide salt. This phenoxide ion then acts as a nucleophile, attacking an electrophilic carbon in a compound like 1-chloropropan-2-ol and displacing the chloride ion to form the ether linkage of this compound atamanchemicals.com. Another synthetic route involves the reaction of phenol with propylene oxide, where the phenoxide nucleophile attacks one of the carbon atoms of the epoxide ring sigmaaldrich.comatamanchemicals.comscientificlabs.comatamankimya.com.
When this compound acts as the substrate, the hydroxyl group is a poor leaving group. For it to be displaced in a nucleophilic substitution reaction, it must first be converted into a better leaving group. This can be achieved by converting the alcohol into a tosylate. This process is analogous to reactions observed with similar structures like 1-phenyl-2-propanol (B48451) libretexts.orglibretexts.org. In such a reaction, the hydroxyl group of this compound would react with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction forms a tosylate ester, where the tosylate group is an excellent leaving group. A subsequent attack by a nucleophile can then displace the tosylate group, leading to a substitution product libretexts.org. This two-step sequence allows for the substitution of the hydroxyl group, which would not readily occur otherwise.
Oxidative and Reductive Transformations of this compound
The secondary alcohol group in this compound is susceptible to oxidation. Metabolic studies have shown that this compound can be oxidized in vivo to form 1-phenoxy-2-propanone nih.gov. This transformation involves the conversion of the secondary alcohol to a ketone. Further metabolic pathways include ring hydroxylation of either the parent compound or its oxidized propanone metabolite, followed by conjugation nih.gov.
Kinetic studies on the oxidation of structurally similar glycol ethers, such as 1-methoxy-2-propanol and 1-ethoxy-2-propanol, provide insight into the potential oxidative mechanisms for this compound. For instance, the oxidation of these related compounds by reagents like ditelluratoargentate(III) in an alkaline medium has been studied, showing a dependence on the concentration of the oxidant and the substrate researchgate.net. These studies suggest that the oxidation of this compound would likely proceed via mechanisms involving the hydroxyl group. Information regarding the specific reductive transformations of this compound is not extensively detailed in the provided scientific literature.
Formation of Derivatives and Adducts of this compound
The hydroxyl group of this compound is a primary site for the formation of various derivatives and adducts through reactions like esterification and conjugation.
Metabolic processes in rats demonstrate that this compound is readily converted into derivatives for excretion. A significant metabolic route is the direct conjugation of the parent molecule to form sulfate (B86663) and glucuronide conjugates nih.gov. These reactions are catalyzed by enzymes in the body and increase the water solubility of the compound, facilitating its elimination.
| Conjugate Type | Description |
|---|---|
| Sulfate Conjugates | Direct conjugation of sulfate to the hydroxyl group of the parent this compound. Also includes sulfates of ring-hydroxylated metabolites. |
| Glucuronide Conjugates | Direct conjugation of glucuronic acid to the hydroxyl group of the parent this compound. |
In a laboratory setting, this compound can be used as a synthetic intermediate to prepare other compounds. For example, it has been utilized in the preparation of acylarylthiocarbamates, which have been investigated as potential non-nucleoside reverse transcriptase inhibitors chemicalbook.com. Furthermore, the hydroxyl group can react with sulfonic acid derivatives to form sulfonic esters, as seen in a process for producing optically pure (S)-1-(4-phenoxyphenoxy)-2-propanol where a sulfonic ester compound is a key intermediate google.com.
In analytical chemistry, particularly in mass spectrometry, this compound can form various adducts by associating with different ions. These adducts are crucial for its detection and structural elucidation.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 153.09100 | 131.4 |
| [M+Na]⁺ | 175.07294 | 138.0 |
| [M-H]⁻ | 151.07644 | 133.6 |
| [M+NH₄]⁺ | 170.11754 | 151.7 |
| [M+K]⁺ | 191.04688 | 136.8 |
| [M+HCOO]⁻ | 197.08192 | 153.9 |
Environmental Fate and Ecotoxicological Research of 1 Phenoxy 2 Propanol
Biodegradation Pathways and Mechanisms of 1-Phenoxy-2-propanol (B149627)
This compound, a glycol ether, is recognized for its biodegradability, which mitigates its persistence in the environment. atamanchemicals.comdow.com Its degradation is primarily mediated by microorganisms in soil and aquatic systems. oecd.orgoecd.org
Under aerobic conditions, this compound undergoes rapid biodegradation in soil. oecd.orgoecd.org Studies conducted in various soil types, including sandy loam and sandy soils, have demonstrated its efficient removal. echemi.comnih.gov In aerobic soil studies using two types of sandy loam and one sandy soil, the initial 50% removal rate of this compound at concentrations of 1.4-1.5 ppm was less than one day in the sandy loam soils and less than five days in the sandy soil. echemi.com At higher initial concentrations of 107-108 ppm, 50% removal was achieved in under five days in the sandy loam soils and in less than 23 days in the sandy soil. echemi.com The mineralization of the compound, indicated by the evolution of ¹⁴CO₂, ranged from 31% to 66%. echemi.com In contrast, sterile soil controls showed negligible removal, confirming the biological nature of the degradation. echemi.com
Table 1: Aerobic Soil Biodegradation of this compound
| Soil Type | Initial Concentration (ppm) | Time for 50% Removal |
|---|---|---|
| Sandy Loam | 1.4 - 1.5 | < 1 day |
| Sandy Loam | 107 - 108 | < 5 days |
| Sandy | 1.4 - 1.5 | < 5 days |
Data sourced from soil biodegradation studies. echemi.com
Specific genera of bacteria, notably Nocardia and Rhodococcus, have been identified as being capable of degrading this compound. tandfonline.comtandfonline.com These microorganisms can hydrolyze racemic 1-phenoxy-2-propyl acetate (B1210297) (a related compound) to this compound and then selectively decompose one of its stereoisomers. tandfonline.comtandfonline.com This stereospecific degradation leads to the accumulation of the (R)-enantiomer of this compound. tandfonline.comtandfonline.com
The metabolic pathways in these bacteria involve enzymatic reactions that target the ether linkage and the propyl group of the molecule. researchgate.netoup.com For instance, some Rhodococcus species are known to possess enzymes like dioxygenases and monooxygenases that can initiate the breakdown of aromatic compounds. researchgate.netresearchgate.net The ability of these microorganisms to utilize a range of organic compounds, including ethers, underscores their importance in the bioremediation of contaminated sites. researchgate.net
This compound is considered readily biodegradable in aquatic environments under aerobic conditions. oecd.orgoecd.orgedf.org According to OECD Guideline 301F, which uses a manometric respirometry test with a sediment and activated sludge inoculum, the compound achieved 60% degradation in 9.8 days and 72% degradation in 28 days. echemi.comeuropa.eu This meets the criteria for being classified as readily biodegradable. echemi.comeuropa.eu The ultimate biodegradation in these systems leads to the formation of carbon dioxide, water, and microbial biomass.
In a study following the OECD 301F guideline, the mineralization of this compound to CO₂ reached 61%, indicating extensive breakdown of the molecule. europa.eu The biodegradation rate can be influenced by factors such as the concentration of the chemical, the microbial population present, and temperature. lyondellbasell.com While it degrades rapidly under aerobic conditions, its degradation is significantly slower under anaerobic conditions. oecd.orgoecd.org In anaerobic soil microcosms supplemented with sodium acetate, only a 16% reduction was observed after two months, compared to a 7% reduction in sterile controls. echemi.com
A 2014 spill of crude 4-methylcyclohexanemethanol (MCHM) and stripped PPH (primarily dipropylene glycol phenyl ether and propylene (B89431) glycol phenyl ether) into the Elk River in West Virginia provided a real-world case study. Subsequent research showed that the complete biotransformation of crude MCHM only happened when its initial concentration was below 6 µg/L. When both PPH and crude MCHM were present, biotransformation of both only occurred when MCHM was below 2.3 µg/L and PPH was below 3 µg/L, with limited conversion of PPH (less than 40%) typically observed. ascelibrary.org
Fungal peroxygenases, a class of heme-thiolate enzymes, have shown potential in the degradation of this compound. universidadeuropea.com These enzymes, secreted by various fungi, can catalyze the oxidation of a wide range of organic compounds. nih.govnih.gov Unspecific peroxygenases (UPOs) are of particular interest due to their ability to hydroxylate non-activated carbon-hydrogen bonds, a key step in breaking down complex molecules. universidadeuropea.com
Research has focused on engineering UPOs to enhance their activity towards epoxy resins, using this compound as a model substrate due to its structural similarity. universidadeuropea.com The enzymatic reaction involves the hydroxylation of the this compound molecule. universidadeuropea.com This process is part of a broader group of reactions catalyzed by ligninolytic enzymes, such as laccases and peroxidases, which are crucial in the natural degradation of lignin, a complex aromatic polymer. researchgate.netnih.govplos.org These enzymes work by generating free radicals that lead to the cleavage of ether bonds and aromatic rings. researchgate.netnih.gov The mechanism of ether cleavage by some peroxygenases is thought to involve hydrogen abstraction followed by oxygen rebound, leading to the formation of a hemiacetal that then hydrolyzes. nih.gov
Environmental Persistence and Mobility of this compound
This compound is not expected to persist in the environment due to its rapid biodegradation. oecd.orgoecd.org Its chemical structure, characterized by an ether linkage, is generally stable to hydrolysis under neutral abiotic conditions at ambient temperatures. oecd.org However, its susceptibility to microbial attack ensures its removal from both soil and water.
The mobility of this compound in soil is expected to be very high. nih.govusequantum.com This is based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) value of 23. nih.gov A low Koc value indicates a low affinity for adsorbing to soil and sediment particles, meaning the compound will remain mobile in the soil and can potentially leach into groundwater. oecd.orgnih.gov Its high water solubility (10,000 mg/L) further contributes to its mobility in the environment. oecd.orgoecd.org
Fugacity modeling suggests that if released, this compound will partition predominantly into water and soil. oecd.orgoecd.org Due to its low Henry's Law constant (4.36 x 10⁻⁷ atm-m³/mole), volatilization from water or moist soil surfaces is not a significant environmental fate process. oecd.orgoecd.org In the atmosphere, it is expected to degrade rapidly through reactions with photochemically produced hydroxyl radicals, with an estimated half-life of about 3.5 hours. oecd.orgedf.org
The combination of rapid biodegradation and high mobility suggests that while this compound can be transported within the soil and water compartments, it is unlikely to persist for long periods, especially under aerobic conditions. oecd.orgnih.gov
Table 2: Physicochemical Properties and Environmental Fate Parameters of this compound
| Property | Value | Reference |
|---|---|---|
| Water Solubility | 10,000 mg/L | oecd.orgoecd.org |
| Log Kow | 1.50 | oecd.orgoecd.org |
| Henry's Law Constant | 4.36 x 10⁻⁷ atm-m³/mole | oecd.orgoecd.org |
| Estimated Koc | 23 | nih.gov |
Hydrolysis Stability in Aqueous Environments
This compound is considered to be chemically stable in water under neutral, ambient conditions. oecd.org The ether linkage in its structure is generally resistant to hydrolysis unless subjected to harsh conditions, such as boiling in the presence of strong acids like hydriodic acid. oecd.org Modeling programs like EPIWIN's HYDROWIN module are unable to estimate a hydrolysis rate for the ether function, further suggesting its stability in water. oecd.org Material safety data sheets also indicate that this compound is chemically stable in the presence of water. oecd.orgatamanchemicals.com
Photochemical Degradation in Air
When released into the atmosphere, this compound is subject to degradation. The primary mechanism for its removal from the air is through reactions with photochemically produced hydroxyl radicals. oecd.orgresearchgate.net The estimated half-life of this compound in the air due to these reactions is approximately 3.45 hours. oecd.orgoecd.org This moderately rapid atmospheric degradation suggests that the compound is unlikely to persist in the air for extended periods. oecd.org
Soil Mobility and Adsorption Characteristics
This compound is expected to have high mobility in soil. oecd.orgnih.gov This is indicated by its estimated organic carbon-water partition coefficient (Koc) of 19 to 23. oecd.orgnih.gov Due to its high water solubility and low Koc value, this compound has a tendency to leach from soil and partition into groundwater. oecd.org Fugacity modeling suggests that if released, this compound will distribute predominantly and roughly equally between soil and water compartments. oecd.orgoecd.org Although it shows a slight preference for partitioning to soil over water, its high water solubility facilitates its transport to environments where it can undergo aerobic biodegradation. oecd.org
Ecotoxicity Studies of this compound
Aquatic Toxicity to Fish
Studies on the acute aquatic toxicity of this compound indicate a low order of toxicity to fish. oecd.org
| Fish Species | Exposure Duration | Endpoint | Concentration (mg/L) |
| Golden Orfe (Leuciscus idus) | 96 hours | LC50 | 215 - 464 oecd.org |
| Fathead Minnow (Pimephales promelas) | 96 hours | LC50 | 280 oecd.orgsigmaaldrich.comchemicalbook.comfujifilm.comechemi.com3m.com |
LC50: The concentration of a chemical which kills 50% of a test population.
Toxicity to Daphnia and Other Aquatic Invertebrates
Research on the toxicity of this compound to aquatic invertebrates, such as Daphnia magna (water flea), also demonstrates a low level of acute toxicity.
| Invertebrate Species | Exposure Duration | Endpoint | Concentration (mg/L) |
| Daphnia magna | 48 hours | LC50 | 370 oecd.orgsigmaaldrich.comchemicalbook.comfujifilm.com |
| Daphnia magna | 24 hours | LC50 | 471 echemi.com |
LC50: The concentration of a chemical which kills 50% of a test population.
Algal Toxicity Assessments
Assessments of the toxicity of this compound to algae have been conducted, with results indicating low toxicity.
| Algal Species | Exposure Duration | Endpoint | Concentration (mg/L) |
| Desmodesmus subspicatus (green algae) | 72 hours | EC50 (biomass) | 74.5 oecd.org |
| Desmodesmus subspicatus (green algae) | 72 hours | EC50 (growth rate) | > 100 oecd.orgsigmaaldrich.comchemicalbook.comfujifilm.comechemi.com |
EC50: The concentration of a chemical which causes a 50% effect (e.g., reduction in biomass or growth rate).
Toxicity to Microorganisms (e.g., Activated Sludge)
The impact of this compound on microorganisms, particularly those found in activated sludge from wastewater treatment plants, is a critical aspect of its environmental profile. Activated sludge contains a complex community of bacteria and other microorganisms responsible for the biological degradation of organic matter. nih.govmdpi.com The toxicity of a chemical to these microorganisms can inhibit their activity, potentially compromising the efficiency of wastewater treatment processes. webctp.comscielo.br Research into the toxicity of this compound has focused on determining the concentrations that cause inhibitory effects on microbial respiration and growth.
Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO), are used to assess the impact of chemical substances on activated sludge. webctp.comellsworth.comellsworth.com These tests measure endpoints such as the inhibition of oxygen consumption (respiration), which is a key indicator of the metabolic activity of the aerobic microorganisms in the sludge. webctp.com
Studies have reported varying levels of toxicity for this compound to activated sludge. An EC50 (Effective Concentration at which 50% of the population shows an effect) value for activated sludge has been reported in the range of 10 to 100 mg/L over a 30-minute exposure period, according to the ISO 8192 method. ellsworth.com Another study, following OECD Test Guideline 209, determined the IC50 (Inhibitory Concentration for 50% of the population) to be greater than 1,000 mg/L after a 3-hour exposure. ellsworth.com This guideline specifically assesses the inhibition of respiration of activated sludge. ellsworth.com Furthermore, the EC20 value, which is the concentration causing a 20% effect on the respiration rate of domestic activated sludge, was found to be approximately 700 mg/L in a 30-minute test. echemi.com The mechanism of its antimicrobial action involves the disruption of the lipid bilayer of the bacterial cell membrane and the potential inhibition of enzyme activity. atamanchemicals.com
Despite its potential for toxicity at high concentrations, this compound is considered to be readily biodegradable by activated sludge microorganisms. oecd.orgnih.gov An OECD Guideline 301F (Manometric Respirometry Test) using an activated sludge inoculum demonstrated 72% degradation over 28 days. nih.gov This biodegradability suggests that the compound can be effectively removed in wastewater treatment plants, provided that its concentration in the influent does not reach levels that are toxic to the microbial community. oecd.orgnih.gov
Toxicity of this compound to Activated Sludge
| Endpoint | Test Organism | Concentration | Exposure Duration | Test Guideline | Citation |
| EC50 | Activated sludge | 10 - 100 mg/L | 30 minutes | ISO 8192 | ellsworth.com |
| IC50 | Activated sludge | > 1,000 mg/L | 3 hours | OECD TG 209 | ellsworth.com |
| EC20 | Activated sludge, domestic | ca. 700 mg/L | 30 minutes | Not specified | echemi.com |
Biological Activity and Mechanistic Studies of 1 Phenoxy 2 Propanol
Antimicrobial Action of 1-Phenoxy-2-propanol (B149627)
This compound, also known as propylene (B89431) phenoxetol, is a glycol ether recognized for its antimicrobial properties. atamanchemicals.combiosynth.com Its effectiveness as a preservative in various products stems from its ability to inhibit the growth of a wide range of microorganisms, including bacteria and fungi. tristarintermediates.orgulprospector.com
The primary mechanism of antimicrobial action for this compound involves the disruption of the microbial cell membrane. atamanchemicals.com Due to its hydrophobic nature, it can insert itself into the lipid bilayer of bacterial cell membranes. This insertion alters the membrane's structure, increasing its permeability and leading to the leakage of essential cellular components, which is ultimately fatal to the microorganism. atamanchemicals.com This mechanism is a key factor in its efficacy as a preservative.
This compound can interfere with the enzymatic systems of microorganisms. atamanchemicals.com It has been shown to inhibit enzymes that are crucial for vital cellular functions such as energy production and cell division, thereby disrupting the microorganism's ability to grow and replicate. atamanchemicals.com For instance, studies on Propionibacterium acnes revealed that sub-lethal concentrations of propylene phenoxetol affected the production of extracellular enzymes. sigmaaldrich.comsigmaaldrich.com Research has also explored the enantioselective effects of this compound on lipase (B570770) activity, indicating a complex interaction with microbial enzymes. ntnu.no
Research has demonstrated that this compound can significantly impact cellular energy metabolism. Studies on the nematode Caenorhabditis elegans and cultured mammalian cells have shown that exposure to this compound leads to a decrease in intracellular ATP levels. plos.orgbiorxiv.org This reduction in ATP is linked to the compound's ability to abolish the mitochondrial membrane potential, which in turn inhibits mitochondrial ATP synthesis. plos.orgfrontiersin.org The depletion of ATP, the primary energy currency of the cell, disrupts numerous cellular processes, including neuronal activity. plos.orgbiorxiv.org
Table 1: Effect of this compound on Cellular ATP Levels
| Organism/Cell Type | Concentration of this compound | Observed Effect on ATP Levels | Reference |
| Caenorhabditis elegans | 0.2% - 0.3% | Significant decrease | plos.org |
| Caenorhabditis elegans | 0.5% and 1.0% | Severe ATP depletion | biorxiv.org |
| Cultured mammalian cells (Neuro2a) | Not specified | ATP depletion and collapse of mitochondrial membrane potential | biorxiv.orgresearchgate.net |
This compound exhibits broad-spectrum antimicrobial activity, making it effective against a variety of bacteria (both Gram-positive and Gram-negative), yeasts, and molds. atamanchemicals.comtristarintermediates.orgulprospector.com This property makes it a valuable preservative in cosmetics, personal care products, and some industrial formulations. tristarintermediates.orggoogle.com In some applications, it is used in combination with other preservatives to ensure comprehensive protection against microbial contamination. atamanchemicals.com
The inhibitory action of this compound has been specifically studied against Propionibacterium acnes, a bacterium implicated in acne. sigmaaldrich.comncats.io In continuous culture, sub-lethal concentrations of propylene phenoxetol (0.025-0.1% w/v) were shown to reduce the cell biomass and maximum specific growth rates of P. acnes. sigmaaldrich.comsigmaaldrich.com This demonstrates the compound's potential to control the growth of specific problematic microorganisms.
Anesthetic Effects of this compound
In addition to its antimicrobial properties, this compound has been investigated for its anesthetic effects, particularly in invertebrates. atamanchemicals.comvfu.cz Studies on gastropods, such as Hermissenda crassicornis and Tritonia diomedea, have shown that it can reversibly eliminate neural activity and reduce muscle contraction. researchgate.netresearchgate.net The mechanism of its anesthetic action is not fully understood but is linked to the elimination of action potentials in neurons. researchgate.net Research on Hermissenda crassicornis demonstrated that after exposure to 8 mM this compound, neuronal activity was significantly reduced, but returned after the compound was washed out. researchgate.net While it has been shown to be an effective anesthetic for various aquatic organisms, its mode of action appears to be linked to its effects on neuronal membranes and energy metabolism. plos.orgvfu.cz
Effects on Gastropods (e.g., Biomphalaria alexandrina, Lymnaea stagnalis)
This compound (PP) has been identified as an effective anesthetic and relaxant for several gastropod species, proving useful in physiological and anatomical studies. researchgate.netsigmaaldrich.comatamanchemicals.com Research indicates its utility as an additive to saline to induce an anesthetic effect on the peripheral tissues of Biomphalaria alexandrina before fixation. sigmaaldrich.com In studies involving Lymnaea stagnalis, this compound reduced tissue contraction during fixation procedures. researchgate.net This effect helps in obtaining flatter tissue samples, which is advantageous for anatomical interpretation. researchgate.net The compound's anesthetic properties have been observed to be reversible in gastropods like Hermissenda crassicornis and Tritonia diomedea. researchgate.net
Anesthetic Potency and Acute Toxicity in Fish (e.g., Common Carp)
Studies on juvenile common carp (B13450389) (Cyprinus carpio) have been conducted to evaluate the anesthetic potency and acute toxicity of this compound. researchgate.netvfu.cz The 96-hour lethal concentration (LC50), a measure of acute toxicity, was determined to be 307.1 mg/L for common carp. researchgate.net
Investigations into the hematological and biochemical impacts of anesthesia with this compound revealed a stress response in the fish. vfu.cz Significant changes were observed in red and white blood cell counts. vfu.cz Furthermore, elevated levels of glucose, ammonia, and inorganic phosphates were noted following exposure, which are indicative of a physiological stress reaction. vfu.czpablikado.cz However, no significant alterations were found in total protein, globulin, or triacylglycerol levels. vfu.cz
Table 1: Acute Toxicity of this compound in Fish
Summary of acute toxicity data for this compound in common carp.
| Species | Endpoint | Value | Reference |
|---|---|---|---|
| Common Carp (Cyprinus carpio) | 96-h LC50 | 307.1 mg/L | researchgate.net |
Reversible Elimination of Neural Activity
A key mechanistic action of this compound is its ability to reversibly eliminate neural activity. researchgate.net This has been demonstrated in the central neurons of the gastropod Hermissenda crassicornis. researchgate.net Studies showed that the application of the compound led to the cessation of action potentials. researchgate.netresearchgate.net Specifically, baseline recordings of central neurons showed both post-synaptic potentials and action potentials; after application of this compound, this activity was significantly reduced to a single truncated action potential. researchgate.net This effect was found to be reversible, with both post-synaptic and action potentials returning after the compound was washed out. researchgate.netresearchgate.net This reversible blockade of neural transmission underlies its efficacy as an anesthetic. researchgate.net
Toxicological Profiles and Mechanistic Toxicology of this compound
Toxicokinetic and Pharmacokinetic Studies
Toxicokinetic studies, primarily in rats, show that this compound is rapidly absorbed, distributed throughout the body, metabolized, and eliminated. oecd.org Following oral administration, the compound is extensively absorbed from the gastrointestinal tract. nih.gov
The primary route of elimination is via urine. nih.gov Studies have shown that following a single oral dose in rats, approximately 93% to 96% of the administered dose is excreted in the urine, with fecal excretion accounting for less than 10%. nih.gov The majority of this urinary excretion occurs within the first 12 hours post-administration, and the entire dose is typically eliminated within 48 hours. nih.gov
Percutaneous absorption has also been studied. Using rat skin in a Franz diffusion cell model, the total percutaneous absorption rate from a shampoo formulation was found to be 50.0 ± 6.0%, while from a cream formulation, it was 33.0 ± 3.2% over 24 hours. nih.gov
The metabolism of this compound proceeds via three main pathways. oecd.org
O-dealkylation: The ether linkage is cleaved to yield phenol (B47542) and propylene glycol . The resulting phenol is subsequently conjugated, primarily with sulfate (B86663) and glutathione (B108866), and then excreted in the urine. nih.gov
Direct Conjugation: The parent compound, this compound, can undergo direct conjugation with glucuronic acid (forming a glucuronide conjugate ) or sulfate (forming a sulfate conjugate ) before being excreted. nih.gov
Ring Hydroxylation: The aromatic ring of the parent compound can be hydroxylated. These ring-hydroxylated metabolites are then conjugated with sulfate for excretion. nih.gov
Analysis of urine from rats administered the compound has tentatively identified several metabolites. nih.gov In acid-hydrolysed urine, approximately 61% of the dose was identified as phenol and 13% as the unchanged parent compound. nih.gov Minor metabolites, such as a glucuronide conjugate of hydroquinone , have also been detected at very low levels (<2%). nih.gov No free parent compound or free phenol was found in non-acid-hydrolysed urine, indicating that elimination occurs in the conjugated form. nih.gov
Table 2: Urinary Metabolites of this compound in Rats
Tentatively identified metabolites and conjugates in rat urine following oral administration of this compound.
| Metabolite/Conjugate | Metabolic Pathway | Reference |
|---|---|---|
| Sulfate and glutathione conjugates of phenol | O-dealkylation | nih.govnih.gov |
| Glucuronide and sulfate conjugates of this compound | Direct Conjugation | nih.govnih.gov |
| Sulfate conjugates of ring-hydroxylated this compound | Ring Hydroxylation | nih.govnih.gov |
| Glucuronide conjugate of hydroquinone | O-dealkylation and further oxidation/conjugation | nih.govnih.gov |
Species-Specific Metabolic Pathways (e.g., Rats)
Following oral administration in Fischer 344 rats, this compound is rapidly absorbed, metabolized, and eliminated, primarily through urine and feces. nih.gov Within 48 hours, nearly the entire administered dose is excreted. The metabolism in rats proceeds via three main pathways:
O-dealkylation: This involves the cleavage of the ether bond, yielding propylene glycol and phenol. The resulting phenol is then excreted in the urine as a sulfate or glutathione conjugate. nih.gov
Direct Conjugation: The parent compound, this compound, can undergo direct conjugation with sulfate or glucuronide, followed by urinary excretion. nih.gov
Ring Hydroxylation: This pathway involves the hydroxylation of the phenyl ring of either the parent compound or its oxidized metabolite, 1-phenoxy-2-propanone. The hydroxylated product is then conjugated with sulfate and excreted in the urine. nih.gov
A minor metabolite, the glucuronide conjugate of hydroquinone, has also been identified. nih.gov Studies comparing metabolite profiles have shown that while qualitatively similar, the extent of fecal excretion differs between rats and mice, with rats excreting a higher percentage of the administered dose through this route. inchem.org The rapid metabolism and elimination are significant, as systemic exposure in rats is primarily to the metabolites rather than the parent compound. nih.gov
Percutaneous Absorption and Skin Permeability
The percutaneous absorption of this compound has been investigated using in vitro models with rat skin. A study utilizing a Franz diffusion cell method with the dorsal skin of rats examined the penetration of this compound from both shampoo and cream formulations. nih.gov The total percutaneous absorption rates were found to be 50.0 ± 6.0% for the shampoo formulation and 33.0 ± 3.2% for the cream formulation over a 24-hour period. nih.gov
The in vitro skin permeability was calculated to be 1,377.2 ± 240.1 µg/cm² for the shampoo and 1,038.0 ± 72.2 µg/cm² for the cream after 24 hours. nih.gov Another study using a cream formulation on excised rat skin found a total dermal absorption rate of approximately 23.7 ± 3.6%. sci-hub.se It is noted that the density of hair follicles in rat skin may contribute to a higher permeability compared to human skin. sci-hub.se
Interactive Data Table: In Vitro Percutaneous Absorption of this compound in Rats
| Formulation | Total Absorption Rate (%) | Permeability (µg/cm²/24h) |
| Shampoo | 50.0 ± 6.0 | 1,377.2 ± 240.1 |
| Cream | 33.0 ± 3.2 | 1,038.0 ± 72.2 |
| Cream (Study 2) | 23.7 ± 3.6 | Not Reported |
Cellular and Molecular Mechanisms of Toxicity
Impact on Cellular Respiration and Energy Metabolism
Research has demonstrated that this compound can significantly impact cellular energy metabolism by decreasing intracellular ATP levels. researchgate.netplos.org Studies on both nematodes (Caenorhabditis elegans) and cultured mammalian cells (Neuro2a) have shown that exposure to this compound leads to a reduction in ATP. researchgate.netplos.orgnih.gov This effect is linked to mitochondrial dysfunction. researchgate.netplos.org The compound has been observed to abolish the mitochondrial membrane potential, which in turn inhibits mitochondrial ATP synthesis. researchgate.netplos.org This disruption of cellular energy production is considered a key aspect of its biological activity. researchgate.netplos.orgnih.govresearchgate.netbiorxiv.org
Membrane Damage Mechanisms
The antimicrobial action of this compound is partly attributed to its ability to disrupt cell membranes. atamanchemicals.com Its hydrophobic nature allows it to insert into the lipid bilayer of bacterial cell membranes. This insertion alters the membrane's structure and increases its permeability, leading to the leakage of essential cellular contents and ultimately, cell death. atamanchemicals.com While direct studies on this compound are limited, research on a structurally related propanol-amine derivative, SPI009 (1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol), provides insights. Treatment with SPI009 resulted in extensive membrane damage, including severe outer membrane deformations and blebs in P. aeruginosa. frontiersin.org This suggests that compounds with a phenoxy-propanol backbone can cause significant physical damage to bacterial membranes.
Genotoxicity Assessments
Genotoxicity assessments for this compound have been conducted to evaluate its potential to cause genetic damage. In a test using hamster ovary cells, no mutagenic effects were observed. chemicalbook.com Furthermore, an Ames test conducted by BASF in 1996 did not show evidence of mutagenicity. oecd.org These findings suggest that this compound is not genotoxic under the conditions of these assays.
Interactive Data Table: Genotoxicity Studies of this compound
| Test System | Result | Reference |
| Hamster Ovary Assay | Non-mutagenic | chemicalbook.com |
| Ames Test | Non-mutagenic | oecd.org |
Reproductive and Developmental Toxicity Studies
The reproductive and developmental toxicity of this compound has been evaluated in animal models. In a two-generation reproductive toxicity study in rats, the compound was administered in drinking water. oecd.org Effects such as reduced pup weights, decreased relative spleen weights, increased relative brain weights, and delayed sexual maturation were observed in the offspring at the highest dose, though these did not impact the reproductive capabilities of the F1 generation upon reaching maturity. oecd.org
Developmental toxicity studies have been conducted in rabbits. In one study, pregnant Himalayan rabbits were orally administered the compound during organogenesis. chemicalbook.comchemicalbook.com The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was established at 180 mg/kg/day, with the Lowest-Observed-Adverse-Effect Level (LOAEL) at 540 mg/kg/day, based on an increased incidence of skeletal variations (13th rib buds). oecd.orgchemicalbook.comchemicalbook.com Maternal toxicity was also observed at the 540 mg/kg/day dose. oecd.orgchemicalbook.comchemicalbook.com Another study in pregnant Wistar rats reported a NOAEL for developmental toxicity of 160 mg/kg/day. chemicalbook.com These studies indicate that developmental effects occur at high doses that also induce maternal toxicity. oecd.org
Interactive Data Table: Developmental Toxicity Study of this compound in Rabbits
| Parameter | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Basis for LOAEL |
| Maternal Toxicity | 180 | 540 | Reduced body weight, clinical signs (e.g., apathy, prostration) |
| Developmental Toxicity | 180 | 540 | Increased incidence of 13th rib buds |
Neurotoxicity Studies
The neurotoxicity of this compound (PP), also known as propylene glycol phenyl ether, has been investigated in select biological systems, primarily focusing on its anesthetic properties and effects on neural function at the cellular level. While comprehensive mammalian neurotoxicity data remains limited, studies in invertebrate and in vitro models provide initial insights into its interaction with the nervous system.
Research has demonstrated that this compound has anesthetic effects on several gastropod species. researchgate.net Mechanistic investigations into this effect have been conducted on central neurons isolated from the sea slug Hermissenda crassicornis. These studies show that this compound reversibly eliminates neural activity. researchgate.netresearchgate.net In one experiment, bath application of 8 mM this compound for 30 minutes was sufficient to significantly reduce neuronal excitability, leaving only a single truncated action potential upon stimulation. researchgate.netresearchgate.net This effect was found to be reversible, with both post-synaptic and action potentials returning after a 45-minute wash-out period. researchgate.netresearchgate.net The compound's action on neurons is also associated with a reduction in the force of muscular contractions. researchgate.net
In a two-generation reproductive toxicity study in rats, while no frank neurotoxic symptoms such as tremors were observed, some secondary effects on the nervous system were noted at high doses. oecd.org Specifically, increased relative brain weights were found in offspring, a finding that warrants further investigation to determine its toxicological significance. oecd.org
Table 1: Summary of Neurotoxicity and Neural Effects of this compound in Experimental Models
Evaluation of Structure-Activity Relationships in Biological Systems
The evaluation of structure-activity relationships (SAR) for this compound is informed by its classification as an α-isomer of propylene glycol ether (PGE) and by comparison with structurally related compounds, most notably 2-phenoxyethanol (B1175444), an ethylene (B1197577) glycol ether (EGE). biorxiv.orgecetoc.org The toxicity profiles of glycol ethers are highly dependent on their molecular structure. ecetoc.org
A critical structural determinant for the toxicity of many glycol ethers is their metabolism to alkoxyacetic acids, which are often responsible for adverse effects such as reproductive and developmental toxicity. biorxiv.orgecetoc.org Ethylene glycol ethers are readily metabolized to these toxic acid metabolites. biorxiv.org In contrast, this compound is an α-isomer (secondary alcohol) of propylene glycol ether. This structural characteristic makes it less susceptible to oxidation to a corresponding toxic acid metabolite, which is considered a primary reason for the generally lower toxicity profile of α-PGEs compared to EGEs. biorxiv.orgecetoc.org
The primary structural difference between this compound and 2-phenoxyethanol is the presence of a methyl group on the aliphatic chain of this compound. This addition influences the compound's physicochemical properties, such as its lipophilicity. The partition coefficient (log Kow) of this compound is approximately 1.50, indicating a higher lipophilicity compared to 2-phenoxyethanol (log Kow ≈ 1.1–1.2). nih.gov This difference may affect the molecule's absorption, distribution, and interaction with biological membranes and protein targets.
For glycol ethers, the nature of the ether-linked group is also a key determinant of activity. The presence of the phenyl group in this compound is significant. Phenolic compounds are known to interact with various biological systems, including the gamma-aminobutyric acid type A (GABA-A) receptors, which are major sites of inhibitory neurotransmission in the central nervous system. frontiersin.org The anesthetic and neuro-depressive effects observed for this compound could potentially be mediated through such interactions, a hypothesis that aligns with the known mechanisms of other phenolic anesthetics like propofol. frontiersin.org
Table 2: Structural and Biological Comparison of this compound and 2-Phenoxyethanol
Table of Mentioned Compounds
Analytical Methods for 1 Phenoxy 2 Propanol
Chromatographic Techniques for 1-Phenoxy-2-propanol (B149627) Analysis
Chromatography, a powerful separation science, is extensively used for the analysis of this compound. By partitioning the compound between a stationary phase and a mobile phase, these techniques allow for its isolation, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis of this compound. sielc.comnih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a commonly employed mode. sielc.com
A typical HPLC method for this compound might utilize a C18 column and a mobile phase consisting of acetonitrile (B52724) and water. sielc.com For applications requiring compatibility with mass spectrometry, volatile buffers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com The technique is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
HPLC is also crucial for the separation of chiral isomers. Since this compound is a chiral molecule, existing as two enantiomers, specialized chiral stationary phases (CSPs) are necessary to resolve the racemic mixture. Polysaccharide-based CSPs are frequently used for this purpose. researchgate.net The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal enantiomeric separation. researchgate.netaocs.org
A study on the percutaneous permeability of this compound in cosmetic formulations like shampoos and creams utilized HPLC for its quantification in various skin layers. nih.gov This highlights the technique's utility in assessing exposure and absorption in toxicological and dermatological research. nih.gov Another study validated an HPLC method for the simultaneous determination of this compound and several parabens in cosmetic products, demonstrating its robustness for quality control purposes. researchgate.net
Table 1: Example HPLC Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | Newcrom R1 (Reversed-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |
| Application | Quantitative analysis, impurity isolation | sielc.com |
| Note | Phosphoric acid can be replaced with formic acid for MS compatibility. | sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. longdom.org It is widely used for the identification and quantification of volatile and semi-volatile compounds like this compound. researchgate.netnih.gov
In GC-MS, the sample is first vaporized and introduced into a GC column, where components are separated based on their boiling points and affinity for the stationary phase. longdom.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for highly specific identification. longdom.orgnih.gov
GC-MS has been employed in various applications, including the analysis of alkoxyalcohols in consumer products and for ink dating in forensic science. researchgate.net The technique's sensitivity allows for the detection of trace amounts of the compound. For quantitative analysis, GC-MS can operate in selected ion monitoring (SIM) mode, which enhances sensitivity by focusing on specific fragment ions of the target analyte. nih.gov
Table 2: Key Aspects of GC-MS Analysis for this compound
| Aspect | Description | Reference |
| Principle | Separation by GC followed by detection and identification by MS. | longdom.org |
| Ionization | Typically Electron Ionization (EI) is used. | longdom.org |
| Identification | Based on retention time and mass spectrum. | longdom.orgnih.gov |
| Quantification | Can be performed in full-scan or selected ion monitoring (SIM) mode for higher sensitivity. | nih.gov |
Ultra-Performance Liquid Chromatography–Ion Trap–Time-of-Flight Mass Spectrometry (UPLC-IT-TOF)
Ultra-Performance Liquid Chromatography (UPLC) coupled with hybrid mass spectrometry systems like ion trap (IT) and time-of-flight (TOF) offers enhanced resolution, sensitivity, and mass accuracy compared to conventional HPLC and GC-MS. youtube.comresearchgate.net UPLC utilizes columns with smaller particle sizes (<2 µm), leading to faster analysis times and improved separation efficiency. researchgate.net
The combination of UPLC with IT-TOF MS provides comprehensive structural information. The ion trap can perform multiple stages of fragmentation (MSn), which aids in the detailed structural elucidation of the analyte and its metabolites. The TOF analyzer provides high-resolution mass measurements, enabling the determination of elemental compositions. youtube.com
This advanced technique is particularly valuable in metabolomics studies and for the analysis of complex mixtures. nih.govplos.org For instance, UPLC-Q-TOF-MS has been used to identify metabolites of various compounds in biological matrices, a process that could be applied to study the metabolic fate of this compound. science.gov
Spectroscopic Methods for Characterization and Detection of this compound
Spectroscopic methods are indispensable for the structural characterization of this compound, providing detailed information about its molecular structure and functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. pressbooks.pub When a sample is irradiated with infrared light, specific frequencies are absorbed, causing the molecular bonds to vibrate. The resulting FTIR spectrum is a unique fingerprint of the molecule. pressbooks.pub
For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. google.com These include a broad O-H stretching band for the hydroxyl group, C-O stretching bands for the ether and alcohol functionalities, and absorption bands characteristic of the aromatic ring (C=C stretching and C-H bending). google.com FTIR can be used for both qualitative identification and quantitative analysis. pressbooks.pub
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3600-3200 (broad) |
| Aromatic Ring | C-H stretch | 3100-3000 |
| Alkyl C-H | C-H stretch | 3000-2850 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Ether (Ar-O-C) | C-O stretch | 1260-1200 (asymmetric) |
| Alcohol (C-O) | C-O stretch | 1150-1050 |
| Aromatic Ring | C-H bend (out-of-plane) | 900-675 |
Note: The exact positions of the absorption bands can be influenced by the sample state (e.g., liquid, solid) and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of a compound. libretexts.org It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). libretexts.org
In the ¹H NMR spectrum of this compound, distinct signals would be observed for the protons of the methyl group, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons adjacent to the ether linkage, and the protons of the aromatic ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a wealth of structural information. libretexts.org
The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. The carbon atom attached to the hydroxyl group and the carbons of the aromatic ring would have characteristic chemical shifts due to the influence of the electronegative oxygen atoms. libretexts.org
Table 4: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| -OH | Variable (typically 2-5) | C (aromatic, attached to O) | ~158 |
| Aromatic H | 6.8 - 7.3 | C (aromatic) | 114 - 130 |
| -CH(OH)- | ~4.0 | -CH₂-O- | ~70 |
| -CH₂-O- | ~3.8 | -CH(OH)- | ~66 |
| -CH₃ | ~1.2 | -CH₃ | ~20 |
Note: Predicted chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS and MS/MS) for Metabolite Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC), is a powerful tool for identifying the metabolites of this compound. In studies investigating the metabolic fate of this compound, LC/electrospray ionization (ESI)/MS and LC/ESI/MS/MS have been employed to analyze urine samples from rats administered with ¹⁴C-labeled this compound. nih.gov This technique allows for the tentative identification of various metabolites.
The primary metabolic pathways identified through mass spectrometry include:
Cleavage of the ether linkage: This results in the formation of phenol (B47542) and propylene (B89431) glycol. The phenol is then further metabolized into sulfate (B86663) or glutathione (B108866) conjugates. nih.gov
Direct conjugation: The parent compound, this compound, can be directly conjugated to form glucuronide and sulfate conjugates. nih.gov
Ring hydroxylation: The aromatic ring of the parent compound or its oxidized propanone metabolite can be hydroxylated, followed by sulfate conjugation. nih.gov
In acid-hydrolyzed urine, a significant portion of the administered dose was identified as phenol (61%) and the parent compound (13%). nih.gov It is important to note that while the parent compound is stable under acid hydrolysis, some of the detected phenol may originate from the degradation of acid-labile metabolites in addition to the hydrolysis of phenol conjugates. nih.gov
Minor metabolites that have been identified include the glucuronide conjugate of hydroquinone. nih.gov No free this compound or phenol was detected in non-acid-hydrolysed urine, indicating that the compound is extensively metabolized before excretion. nih.gov
The use of tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation of these metabolites. By fragmenting the parent ions, characteristic fragmentation patterns can be observed, providing confidence in the proposed metabolite structures. For instance, a reference standard for a related compound, 1-amino-3-phenoxy-2-propanol, analyzed by LC-ESI-QTOF-MS/MS, shows the utility of this technique in generating detailed mass spectral data for identification purposes. massbank.jpmassbank.eu
Sample Preparation and Extraction Methodologies
Effective sample preparation is a critical step to isolate this compound from complex matrices and remove potential interferences before analysis. The choice of extraction method depends on the sample type (e.g., biological tissues, cosmetic formulations, environmental samples) and the analytical technique to be used.
Solid Phase Microextraction (SPME) is a solvent-free, simple, and effective technique for concentrating volatile and non-volatile compounds from liquid samples or their headspace. nih.gov It combines sampling, isolation, and enrichment into a single step. nih.gov This method is compatible with gas chromatography (GC) and high-performance liquid chromatography (HPLC) for subsequent analysis. nih.gov
For the analysis of this compound, SPME has been developed as a suitable method. sigmaaldrich.com The selection of the fiber coating is crucial for efficient extraction. nih.gov For instance, in the analysis of acidic herbicides, a polyacrylate (PA) coated silica (B1680970) fiber showed higher extraction efficiency compared to a poly(dimethylsiloxane) (PDMS) coating. acs.org The choice of fiber depends on the polarity and volatility of the analyte. nih.gov By controlling parameters like sampling time, temperature, and fiber coating properties, consistent and quantifiable results can be achieved for analytes at low concentrations. nih.gov
Traditional solvent extraction methods are widely used for the purification of this compound, particularly after its synthesis, to remove impurities and unreacted starting materials. atamanchemicals.com In the context of analyzing biological samples, liquid-liquid extraction (LLE) is a common technique to isolate drugs and their metabolites. slideshare.net
For dermal absorption studies, solvent extraction is used to recover this compound from various skin layers and collection media. For example, after in vitro skin permeation experiments using Franz diffusion cells, samples collected from cotton swabs (representing the unabsorbed formulation), the stratum corneum, and the epidermis and dermis are extracted. nih.gov In one study, the epidermis and dermis were extracted with phosphate-buffered saline (PBS) for 24 hours. nih.gov In another, acetonitrile was used to extract the compound from the swab, stratum corneum, and skin samples over 24 hours at 4°C, sometimes aided by sonication. sci-hub.se
The choice of solvent is critical and depends on the solubility of this compound and the nature of the matrix. Acetonitrile and ethanol are common solvents used for extraction from skin matrices in dermal absorption studies of cosmetic ingredients. sci-hub.sekoreascience.kr
Tape stripping is a minimally invasive method used to sequentially remove layers of the stratum corneum after topical application of a substance. mdpi.com This technique is valuable for quantifying the amount of a compound that has penetrated into the outermost layer of the skin. nih.govmdpi.com It can be applied in both in vitro and in vivo studies on human and animal skin. mdpi.com
In dermal absorption studies of this compound, the tape stripping method is employed after the exposure period to separate the stratum corneum from the underlying epidermis and dermis. nih.gov Following the removal of any unabsorbed formulation from the skin surface with a swab, adhesive tape is repeatedly applied to the same area of the skin to collect the stratum corneum layers. nih.govkoreascience.kr The amount of this compound in the collected tape strips is then quantified, typically after extraction with a suitable solvent, to determine its concentration within this skin barrier. nih.gov This provides crucial data for assessing the percutaneous absorption of the compound. nih.gov
Validation of Analytical Methods for this compound in Various Matrices
The validation of an analytical method is essential to ensure that the results are reliable, reproducible, and fit for their intended purpose. unodc.orgeuropa.eu For this compound, methods have been validated according to guidelines from regulatory bodies like the Korea Ministry of Food and Drug Safety (MFDS). sci-hub.se The validation process typically assesses several key parameters. unodc.org
A study developing an LC-MS/MS method for this compound in matrices from dermal absorption experiments (swab, stratum corneum, skin, and receptor fluid) reported on the following validation parameters sci-hub.se:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This was confirmed by comparing blank matrix samples with samples spiked at the lower limit of quantification (LLOQ). sci-hub.se
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves for this compound ranging from 60 to 2,000 ng/mL showed excellent linearity with coefficient of determination (r²) values between 0.9992 and 0.9999. sci-hub.se
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. sci-hub.se These were evaluated at multiple concentration levels on the same day (intra-day) and on different days (inter-day). sci-hub.se The results for this compound were found to be within acceptable limits as per the guidelines. sci-hub.se
Stability: The stability of this compound was assessed in the receptor fluid (50% ethanol) at 32°C for up to 24 hours and was found to be sufficient for the duration of the experiment. sci-hub.se
The table below summarizes the linearity results from a validated LC-MS/MS method for this compound in various matrices from a dermal absorption study. sci-hub.se
| Matrix | Calibration Range (ng/mL) | Coefficient of Determination (r²) |
| Swab (SW) | 60–2,000 | 0.9992 |
| Stratum Corneum (SC) | 60–2,000 | 0.9998 |
| Skin | 60–2,000 | 0.9999 |
| Receptor Fluid | 60–2,000 | 0.9999 |
| Data from a study on the analytical method development for propylidene phthalide, which also validated the method for this compound (PP). sci-hub.se |
The following table presents the intra-day and inter-day accuracy and precision for the same validated method. sci-hub.se
| Matrix | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%) | Inter-day Accuracy (%) | Inter-day Precision (%) |
| SW | 60 | 102.5 | 8.0 | 102.5 | 9.1 |
| SW | 180 | 97.4 | 5.3 | 101.7 | 2.9 |
| SW | 600 | 99.1 | 3.5 | 100.8 | 1.8 |
| SC | 60 | 102.5 | 8.0 | 102.5 | 9.1 |
| SC | 180 | 97.4 | 5.3 | 101.7 | 2.9 |
| SC | 600 | 99.1 | 3.5 | 100.8 | 1.8 |
| Skin | 60 | 102.5 | 8.0 | 102.5 | 9.1 |
| Skin | 180 | 97.4 | 5.3 | 101.7 | 2.9 |
| Skin | 600 | 99.1 | 3.5 | 100.8 | 1.8 |
| Receptor Fluid | 60 | 102.5 | 8.0 | 102.5 | 9.1 |
| Receptor Fluid | 180 | 97.4 | 5.3 | 101.7 | 2.9 |
| Receptor Fluid | 600 | 99.1 | 3.5 | 100.8 | 1.8 |
| Data from a study on the analytical method development for propylidene phthalide, which also validated the method for this compound (PP). sci-hub.se |
Industrial and Emerging Applications of 1 Phenoxy 2 Propanol: Research Perspectives
Role as a Chemical Intermediate and Building Block in Organic Synthesis
1-Phenoxy-2-propanol (B149627) serves as a versatile chemical intermediate and a fundamental building block in the field of organic synthesis. cymitquimica.comfscichem.com Its molecular structure, featuring both an ether and a secondary alcohol functional group, allows it to participate in a variety of chemical reactions, making it a valuable precursor for more complex molecules. cymitquimica.com This compound is particularly significant in the synthesis of pharmaceuticals and other specialized chemicals. fscichem.commatangiindustries.com
Precursor for Pharmaceuticals (e.g., β-blockers, Non-nucleoside Reverse Transcriptase Inhibitors)
The utility of this compound as a precursor is well-documented in the synthesis of various pharmaceuticals. It is a key starting material for creating certain β-adrenergic blocking agents (β-blockers), a class of drugs used to manage cardiovascular conditions. The synthesis of a series of 1-phenoxy-3-[[(substituted-amido)alkyl]amino]-2-propanols has been described, with many of these compounds showing significant β-blocking activity. nih.gov
Furthermore, this compound is an essential intermediate in the preparation of non-nucleoside reverse transcriptase inhibitors (NNRTIs). fscichem.comsincerechemical.com NNRTIs are a critical component of antiretroviral therapy for HIV, working by inhibiting the reverse transcriptase enzyme and thereby preventing viral replication. fscichem.comgoogle.comgoogle.com Specifically, it is used in the synthesis of acylarylthiocarbamates, which have been identified as a class of NNRTIs. fscichem.comsincerechemical.comchemicalbook.com The synthesis of these complex molecules highlights the importance of this compound as a foundational chemical structure. fscichem.com
Synthesis of Ferroelectric Liquid Crystals
Emerging research has identified a role for this compound derivatives in the development of advanced materials such as ferroelectric liquid crystals (FLCs). nih.gov These materials have unique electro-optical properties and are of interest for applications in displays and spatial light modulators. nih.gov While direct synthesis from this compound is not the most common route, its structural motifs are relevant. For instance, the synthesis of FLCs often involves chiral molecules, and derivatives of similar structures are utilized. nih.govtandfonline.com The design and synthesis of novel FLCs, some of which are composed of racemic molecules that exhibit spontaneous polar symmetry breaking, demonstrate the complex organic synthesis in this field. nih.gov The induction of siloxane molecules in some FLCs, which can be structurally related to phenoxypropanol derivatives, has been shown to be beneficial for the formation and stabilization of the desired smectic phases. nih.gov
Intermediate in Agrochemical Development
In the agricultural sector, this compound serves as an important intermediate in the development of new agrochemicals. matangiindustries.com Its structural framework is utilized in the synthesis of certain pesticides. google.com For example, it can be a precursor to compounds like 1-(4-Phenoxyphenoxy)-2-propanol, which is an important intermediate for insecticides such as Nylar. google.com The chemical reactivity of this compound allows for the introduction of various functional groups, leading to the creation of active agrochemical ingredients.
Solvent and Coupling Agent Applications in Chemical Formulations
This compound is widely recognized for its excellent properties as a solvent and coupling agent in a multitude of chemical formulations. cymitquimica.commatangiindustries.comatamanchemicals.com Its amphiphilic nature, possessing both hydrophobic (phenoxy group) and hydrophilic (hydroxyl group) characteristics, enables it to dissolve a wide range of substances and improve the miscibility of different components in a mixture. atamanchemicals.com
Coatings, Inks, and Paints
In the coatings, inks, and paints industry, this compound is highly valued as a slow-evaporating, hydrophobic glycol ether. atamanchemicals.comnih.gov This property makes it an ideal coalescing agent in water-based latex paints and coatings, promoting the formation of a uniform and durable film as the paint dries. atamanchemicals.comthegoodscentscompany.com It helps to improve the flow, leveling, and gloss of coatings while preventing defects. atamanchemicals.com Its strong solvency power allows it to effectively dissolve various resins, including alkyd, epoxy, and acrylic resins. matangiindustries.comatamanchemicals.com Furthermore, it is used as a solvent in inks for ballpoint and felt-tip pens, stamp pads, and in textile printing pastes. atamanchemicals.comthegoodscentscompany.com
Table 1: Applications of this compound in Coatings, Inks, and Paints
| Application Area | Specific Use | Function |
|---|---|---|
| Coatings | Latex paints, architectural coatings, industrial coatings | Coalescing agent, solvent |
| Inks | Ballpoint pens, felt-tip pens, stamp pads, printing pastes | Solvent |
| Paints | Water-based paints, automotive coatings | Coalescing agent, flow and leveling aid |
Pesticide Formulations
The solvent properties of this compound are also utilized in pesticide formulations. Current time information in Bangalore, IN.atamanchemicals.com It acts as a solvent to dissolve and stabilize the active ingredients, which can often be complex organic molecules with limited solubility in water. atamanchemicals.com This enhances the effectiveness and ease of application of the pesticide. atamanchemicals.com By creating stable and homogeneous formulations, it ensures a uniform distribution of the active compound during application, leading to improved pest control. minglangchem.com
Essential Oils and Fragrances
This compound plays a significant role in the formulation of essential oils and fragrances, primarily acting as a solvent and a fixative. tristarintermediates.org Its chemical properties allow it to effectively dissolve and blend various aromatic compounds, ensuring a homogenous and stable final product. atamanchemicals.com This is crucial for creating complex scent profiles in perfumes and other fragranced products. tristarintermediates.org
The compound's low volatility and mild, pleasant odor make it an ideal component, as it does not interfere with the intended fragrance of the product. tristarintermediates.org In fact, its faint floral scent can be a complementary attribute in many formulations. atamanchemicals.com Research has highlighted its function in stabilizing and prolonging the scent in perfumes, enhancing the longevity of the fragrance on the skin. tristarintermediates.org This fixative property is highly valued in the fragrance industry for improving product performance.
Furthermore, this compound's ability to act as a preservative contributes to its utility in these applications. By inhibiting the growth of microorganisms, it helps to maintain the integrity and shelf-life of essential oil and fragrance formulations. tristarintermediates.org
Industrial Cleaning and Metal Cleaning Products
In the realm of industrial and household cleaning, this compound is utilized for its excellent solvency power and its role as a dispersing agent. atamanchemicals.commatangiindustries.com It is effective in dissolving a wide range of substances, including oils, fats, resins, and other contaminants, without causing damage to the surfaces being cleaned. atamanchemicals.commatangiindustries.com This makes it a valuable ingredient in formulations for both general-purpose and specialized industrial cleaners. matangiindustries.com
For metal cleaning applications, this compound's function as a dispersing agent is particularly beneficial. It aids in the removal of grease, dirt, and other residues from metal substrates. atamanchemicals.com Its performance characteristics, such as low odor, low volatility, high flash point, and chemical stability, make it a preferred choice over many other organic solvents. google.com
The compound's biodegradability and lower toxicity compared to traditional solvents are also significant advantages, aligning with the growing demand for more environmentally friendly cleaning products. matangiindustries.com Its inclusion in aqueous cleaner and degreaser compositions has been shown to result in stable, highly effective solutions. google.com
Polymer Science and Epoxy Resin Modification
This compound serves as an important intermediate and solvent in polymer science, particularly in the context of coatings and resins. atamanchemicals.comunilongindustry.com It is a strong solvent for various types of resins, including alkyd, epoxy, and acrylic resins. atamanchemicals.com This property is crucial for creating homogenous and effective polymer formulations.
In the field of epoxy resins, which are known for their excellent performance but also their brittleness, modification is often necessary to improve their properties for specific applications. mdpi.com While direct research on this compound as a primary modifier for epoxy resins is not extensively detailed in the provided results, its role as a solvent and its chemical structure suggest its potential utility in this area. For instance, phenoxy thermoplastic rubber has been used in conjunction with other modifiers to enhance the fracture toughness of epoxy resins. mdpi.com
The synthesis of other glycol ethers, such as 1-methoxy-2-propanol (B31579), which is considered a safer alternative to some toxic ethylene (B1197577) glycol ethers, highlights the importance of this class of compounds in chemical engineering and fine chemical synthesis. researchgate.net The modification of phenol-formaldehyde resins with epoxy resins has been shown to significantly improve adhesion and heat resistance, indicating a field where similar chemistries involving phenoxy compounds are critical. astrj.com
Research into Enhanced Performance and Sustainable Applications
Development of Eco-Friendly Formulations Utilizing this compound
The demand for sustainable and environmentally friendly products has driven research into the use of this compound in eco-friendly formulations. Its biodegradable nature and low environmental impact make it an attractive alternative to many traditional solvents and preservatives. atamanchemicals.commatangiindustries.com Companies are increasingly adopting this solvent to meet regulatory requirements and sustainability goals. matangiindustries.com
As a green coating additive, this compound can significantly reduce the Volatile Organic Compound (VOC) content of coatings. unilongindustry.com This not only benefits the environment but also improves the properties of latex paints, such as bonding, color retention, and leveling, while ensuring good storage stability. unilongindustry.com Its use as a replacement for more hazardous solvents like ethylene glycol ethers is a key aspect of its contribution to greener industrial products. unilongindustry.com
The development of cleaning formulations with this compound also reflects this trend. Its high solvency and low toxicity contribute to the creation of effective and safer industrial and domestic cleaners. matangiindustries.com
Optimization for Industrial Processes and Chemical Engineering
Research in chemical engineering is focused on optimizing the synthesis and application of this compound for various industrial processes. The synthesis of this glycol ether can be achieved by reacting propylene (B89431) oxide with phenol (B47542) in the presence of a catalyst. atamanchemicals.comottokemi.com Investigations into different catalysts, such as Al2O3-MgO/Fe3O4, aim to improve the efficiency and selectivity of this reaction. atamanchemicals.comsigmaaldrich.com
In industrial applications, this compound is valued as a slow-evaporating, hydrophobic glycol ether, making it ideal for use as a coalescing agent and carrier solvent. atamanchemicals.com Its properties, including a high boiling point and good miscibility, allow it to enhance the performance of coatings by improving flow, leveling, and gloss, and preventing defects. atamanchemicals.com
The synthesis of related compounds like 1-methoxy-2-propanol, which is in high demand as a non-polluting solvent, further underscores the importance of research into the production and application of propylene glycol ethers in fine chemical synthesis for various industries. researchgate.net
Innovations in Water Treatment Solutions
This compound is also finding applications in the field of water treatment. In certain formulations, it acts as a dispersing agent, helping to maintain the stability and effectiveness of the treatment solution. atamanchemicals.com
A notable innovation involves the use of advanced oxidation processes to remove persistent organic chemicals like this compound from industrial wastewater. Arvia Technology, for example, has developed the Nyex™ system, which has shown impressive results in removing this compound, enabling water reuse and helping companies meet new environmental regulations. arviatechnology.com This technology is designed to be sustainable, with low energy consumption and no need for chemical dosing. arviatechnology.com The ability to effectively remove such compounds from wastewater is crucial for environmental protection and for industries seeking to implement zero liquid discharge (ZLD) and water reuse strategies. arviatechnology.com
Regulatory Science and Safety Assessment Research for 1 Phenoxy 2 Propanol
Regulatory Status and Compliance Research
1-Phenoxy-2-propanol (B149627), also known as propylene (B89431) glycol phenyl ether, is subject to various regulations globally, reflecting its use in a wide range of consumer and industrial products. Research into its regulatory status is essential for ensuring compliance and market access.
In the European Union, this compound is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, with a registered tonnage of ≥ 1,000 to < 10,000 tonnes per annum in the European Economic Area. europa.eu The European Chemicals Agency (ECHA) provides information on its registered uses and classification. europa.eueuropa.eu For cosmetic applications, its concentration is restricted to a maximum of 1% in both the European Union and Japan. atamanchemicals.com
In the United States, this compound is listed on the Toxic Substances Control Act (TSCA) Inventory, which means it can be manufactured, imported, processed, and used in the U.S. chemicalbook.comchemicalds.com The U.S. Environmental Protection Agency (EPA) tracks and regulates this substance. epa.gov It is also identified as a commodity inert ingredient in pesticide formulations by the EPA, which simplifies the registration process for such products. epa.gov However, for products seeking National Organic Program labeling, the supplier of the this compound must be listed. epa.gov
In other regions, such as Vietnam and China, it is also subject to chemical inventory listings. chemicalbook.com It is listed on the Vietnam National Chemical Inventory. chemicalbook.com In China, it is not listed in the 2015 Catalog of Hazardous Chemicals. chemicalbook.com
Compliance research involves staying updated on these regulations, which can be amended based on new scientific findings. Companies that handle this compound must adhere to all safety and environmental regulations to ensure responsible use. matangiindustries.com
Interactive Data Table: Regulatory Information for this compound
| Regulation/Inventory | Jurisdiction | Status/Details |
| REACH | European Union | Registered; ≥ 1,000 to < 10,000 tonnes per annum. europa.eu |
| Cosmetics Regulation | European Union & Japan | Concentration restricted to 1%. atamanchemicals.com |
| TSCA | United States | Listed on inventory. chemicalbook.comchemicalds.com |
| EPA Commodity Inert Ingredient | United States | Listed, simplifying pesticide registration. epa.gov |
| Vietnam National Chemical Inventory | Vietnam | Listed. chemicalbook.com |
| China Catalog of Hazardous Chemicals (2015) | China | Not Listed. chemicalbook.com |
Risk Assessment Methodologies and Data Interpretation
Risk assessment for this compound involves evaluating its potential hazards and the extent of exposure to humans and the environment. This process relies on a variety of data and methodologies.
Key Data for Risk Assessment:
Toxicological Data: This includes information on acute toxicity, skin and eye irritation, sensitization, and genotoxicity. For this compound, studies have shown it can cause serious eye irritation. chemicalbook.com
Physicochemical Properties: Data on properties like vapor pressure, water solubility, and the octanol-water partition coefficient (log Pow) are used to predict its behavior and fate in the body and the environment. chemicalbook.com
Exposure Scenarios: These scenarios describe how the substance is used and the potential routes and levels of exposure for workers, consumers, and the environment.
Methodologies and Interpretation:
Franz Diffusion Cell Method: This in vitro method has been used to determine the percutaneous penetration of this compound. One study using rat skin found that the total percutaneous absorption rates were 50.0 ± 6.0% for a shampoo formulation and 33.0 ± 3.2% for a cream formulation over 24 hours. nih.gov This data is crucial for assessing the risk of dermal exposure from cosmetic products. nih.gov
Structure-Activity Relationship (SAR): In the absence of specific experimental data, SAR models can be used to estimate properties. For instance, a structure estimation method based on molecular connectivity indices was used to estimate the Koc value of propylene glycol phenyl ether, which suggests very high mobility in soil. echemi.com
Metabolism Studies: Understanding how the substance is metabolized is key to interpreting toxicity data. Studies in rats have shown that this compound is rapidly absorbed, metabolized, and eliminated. nih.gov The primary metabolites include conjugates of phenol (B47542) and the parent compound. nih.gov
The interpretation of this data involves comparing exposure levels with established no-observed-adverse-effect levels (NOAELs) to determine if a margin of safety exists. For example, the ITSL (Initial Threshold Screening Level) for this compound is cited as 8 μg/m3 based on an annual averaging time, which is a value used in risk screening. chemicalbook.com
Environmental Regulations and Disposal Considerations
The environmental regulation of this compound focuses on preventing its release into the environment and ensuring its proper disposal.
Environmental Fate and Ecotoxicity:
Biodegradability: this compound is considered readily biodegradable. chemicalbook.commatangiindustries.comcarlroth.com One study showed 72% biodegradation in 28 days. chemicalbook.com This property makes it a more environmentally friendly option compared to some other solvents. atamanchemicals.com
Bioaccumulation: It does not have a significant potential to bioaccumulate in organisms. chemicalbook.comsigmaaldrich.comcarlroth.com
Mobility in Soil: It is expected to have very high mobility in soil. echemi.com
Aquatic Toxicity: Ecotoxicity data is available for various aquatic organisms.
Fish: LC50 (96h) for Pimephales promelas (fathead minnow) is 280 mg/L. chemicalbook.comfujifilm.com
Daphnia: EC50 (48h) for Daphnia magna (water flea) is 370 mg/L. chemicalbook.comfujifilm.com
Algae: EC50 (72h) for Desmodesmus subspicatus is > 100 mg/L. chemicalbook.com
Regulations and Disposal:
Environmental Release: Spills and releases into drains, sewers, or waterways should be prevented. atamanchemicals.com In case of a spill, it should be contained with an inert material and collected for disposal. atamanchemicals.com Environmental authorities should be notified if waterways are contaminated. atamanchemicals.com
Waste Disposal: This material and its container must be disposed of as hazardous waste in accordance with local, regional, and national regulations. carlroth.comfishersci.com It should not be disposed of with household garbage or allowed to reach the sewage system. cpachem.com Licensed disposal companies should be used for surplus and non-recyclable solutions. chemicalbook.com Contaminated packaging should be handled in the same way as the substance itself. carlroth.com
Transport: this compound is generally not classified as dangerous goods for transport. chemicalbook.com
Interactive Data Table: Ecotoxicity of this compound
| Organism | Test | Endpoint | Value | Exposure Time | Reference |
| Pimephales promelas (fathead minnow) | Acute Toxicity | LC50 | 280 mg/L | 96 h | chemicalbook.comfujifilm.com |
| Daphnia magna (water flea) | Acute Toxicity | EC50 | 370 mg/L | 48 h | chemicalbook.comfujifilm.com |
| Desmodesmus subspicatus (green algae) | Growth Inhibition | EC50 | > 100 mg/L | 72 h | chemicalbook.com |
Future Research Directions for 1 Phenoxy 2 Propanol
Elucidation of Unclear Biological Mechanisms
The precise biological and physiological mechanisms of action for 1-phenoxy-2-propanol (B149627) remain largely unknown, presenting a significant area for future research. nih.gov Although it is utilized as an anesthetic in neurophysiological studies on gastropods and for immobilizing organisms like C. elegans, the full picture of its molecular interactions is incomplete. nih.govresearchgate.netresearchgate.net
Studies have demonstrated that this compound can eliminate action potentials in neurons and decrease the excitability of muscle contractions. nih.gov There is evidence to suggest that mitochondria may be a primary target. For instance, exposure to this compound leads to ATP depletion in C. elegans and both ATP depletion and the collapse of the mitochondrial membrane potential in Neuro2a cells. nih.gov However, these findings are based on limited evidence and necessitate further investigation to confirm the direct role and mechanism of mitochondrial disruption.
Future research should aim to:
Identify the specific molecular targets of this compound within neurons and muscle cells.
Investigate the detailed mechanism of how it induces ATP depletion and affects mitochondrial function.
Explore its effects on other cellular signaling pathways that may contribute to its anesthetic and paralytic properties.
Conduct comparative studies across a wider range of species to understand the conservation and variation of its biological effects.
A study on the nematode Caenorhabditis elegans revealed that immobilization with this compound can induce significant stress responses, specifically involving the daf-16 reporter. nih.gov Furthermore, both this compound and sodium azide (B81097) were found to cause stress-related after-effects with long-term recovery associated with the hsp-16.2 reporter. nih.gov These findings underscore the importance of understanding the off-target and stress-related effects of this compound, particularly when used as a tool in biological research.
Optimization of Synthesis and Production Processes
The industrial production of this compound typically involves the reaction of phenol (B47542) with propylene (B89431) oxide. atamanchemicals.comscientificlabs.co.uk While current methods are cost-effective, there is always room for improvement in terms of efficiency, yield, and sustainability. atamanchemicals.com
Future research in this area should focus on:
Catalyst Development: The synthesis can be catalyzed by substances like Al2O3-MgO/Fe3O4. scientificlabs.co.ukresearchgate.net Further research into novel, more efficient, and reusable catalysts could significantly enhance the production process. This includes exploring magnetically separable catalysts for easier recovery and reuse. researchgate.net
Process Intensification: Investigating continuous flow processes, as opposed to batch reactions, could lead to higher throughput, better process control, and improved safety.
Green Chemistry Approaches: Developing synthesis routes that utilize more environmentally friendly solvents and reagents, and minimize waste generation, aligns with the growing demand for sustainable chemical manufacturing. This could involve exploring enzymatic kinetic resolution, which uses lipases as enantioselective biocatalysts. mdpi.com
Purification Techniques: Optimizing purification methods, such as distillation and solvent extraction, can improve the final product's purity and reduce production costs. atamanchemicals.com
One study focused on the kinetic resolution of a related compound, 1-(isopropylamine)-3-phenoxy-2-propanol, using lipases in a two-phase system of toluene (B28343) and an ionic liquid. mdpi.com This approach, which enhances enantioselectivity, could be adapted and optimized for the production of specific isomers of this compound, potentially unlocking new applications.
Comprehensive Ecotoxicological Modeling and Risk Prediction
While this compound is considered biodegradable, a thorough understanding of its environmental fate and potential ecotoxicological risks is crucial, especially with its widespread use. atamanchemicals.com Future research should move beyond standard toxicity tests to more comprehensive and predictive models.
Key areas for investigation include:
Degradation Pathways: Detailed studies on the biodegradation of this compound in various environmental compartments (soil, water, sediment) are needed to identify the degradation products and their potential toxicity. scientificlabs.co.uk
Predictive Toxicology: The development and application of in silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, can help predict the toxicity of this compound and its degradation byproducts to a wide range of organisms. rsc.orgeuropa.eu This is particularly important for data-poor chemicals. epa.gov
Mixture Toxicity: In reality, organisms are exposed to a cocktail of chemicals. Research on the toxicological effects of this compound in combination with other common environmental contaminants is essential for a realistic risk assessment.
Long-term and Sub-lethal Effects: Most ecotoxicological studies focus on acute toxicity. Future research should investigate the potential for long-term and sub-lethal effects on aquatic and terrestrial organisms, such as impacts on reproduction, development, and behavior. ecotoxmodels.org
The EPA and other regulatory bodies are increasingly relying on integrated modeling approaches to assess the risk of chemicals. epa.gov Future research on this compound should align with these modern approaches, incorporating data on environmental release, fate and transport, exposure, and toxicological responses to build a holistic risk profile. epa.gov
Exploration of Novel Applications in Emerging Technologies
The known properties of this compound as a solvent, preservative, and coalescing agent suggest its potential for use in a variety of emerging technologies. atamanchemicals.comthegoodscentscompany.com
Future research could explore its application in:
Advanced Materials: Its solvent properties could be valuable in the synthesis and processing of advanced materials, such as polymers and nanomaterials. For instance, a related compound, 1-(4-phenoxyphenoxy)-2-propanol, is a key component in heat-resistant epoxy resins and a precursor for advanced display technologies. nbinno.com
Drug Delivery Systems: As a biocompatible solvent, it could be investigated for use in novel drug delivery systems, helping to solubilize and stabilize active pharmaceutical ingredients.
Biocatalysis: Its use in two-phase catalytic systems with ionic liquids for enzymatic reactions highlights its potential as a medium for green chemistry applications. mdpi.com Further exploration of its compatibility with different enzymes and reaction types could expand its utility in this field.
Pesticide Formulations: It is already used as a solvent and stabilizer in some pesticide formulations. atamanchemicals.com Research into its potential to enhance the efficacy and reduce the environmental impact of pesticides could lead to more advanced and sustainable agricultural products.
Advanced Computational Chemistry and Modeling Studies
Computational chemistry and molecular modeling offer powerful tools to investigate the properties and interactions of this compound at the atomic level. energy.gov These approaches can guide experimental work and accelerate the discovery of new applications.
Future computational studies should focus on:
Molecular Docking: To elucidate its biological mechanisms, molecular docking simulations can be used to predict how this compound binds to potential protein targets, such as ion channels or enzymes.
Quantum Chemistry Calculations: These calculations can provide insights into the electronic structure and reactivity of the molecule, helping to understand its chemical properties and predict its behavior in different environments. energy.gov
Molecular Dynamics Simulations: These simulations can model the behavior of this compound over time, providing a dynamic view of its interactions with biological membranes, solvents, and other molecules. energy.gov
Predictive Modeling for Synthesis: Computational models can be developed to predict the outcomes of different synthetic routes and catalyst systems, aiding in the optimization of its production.
By combining advanced computational methods with experimental validation, researchers can gain a deeper and more predictive understanding of this compound, paving the way for its more efficient and innovative use in the future. energy.gov
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-Phenoxy-2-propanol critical for experimental design?
- Methodological Answer : Key properties include a boiling point of 243°C (for distillation/purification), water solubility of 198 g/L at 20°C (relevant for aqueous formulations), and a density of 1.064 g/mL (for volumetric measurements). The refractive index (n20/D 1.523) aids in purity verification via spectroscopy. Note that impurities like bis(propanol)phenoxy ether (<7%) may require chromatographic separation .
Q. Which analytical methods are validated for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (268 nm) using a CAPCELL PAK C18 MG column (4.6 × 250 mm) is effective. A modified CFDA mobile phase (water + acetonitrile + methanol + THF = 70:20:5:5) at 1.2 mL/min resolves this compound from isomers like phenoxypropanol (R > 1.5). Sample preparation involves methanol dilution to 200 µg/mL .
Q. How is this compound synthesized industrially, and what are common byproducts?
- Methodological Answer : It is synthesized via phenoxylation of propylene oxide, yielding glycol ether derivatives. Key byproducts include bis(propanol)phenoxy ether, which can be minimized via controlled stoichiometry. Analytical monitoring via GC-MS or NMR is recommended to confirm purity .
Advanced Research Questions
Q. How does this compound induce redox imbalance in model organisms, and how can this be experimentally monitored?
- Methodological Answer : Exposure to 0.5–1.0% this compound rapidly depletes ATP (quantified via pmyo-3::Queen-2m fluorescent reporter) and oxidizes the glutathione pool (measured using redox-sensitive GFP). Time-course experiments (5–35 min post-exposure) with Kruskal-Wallis statistical analysis are critical to capture transient stress responses .
Q. What experimental parameters should be prioritized when comparing anesthetic efficacy across aquatic species?
- Methodological Answer : For fish (e.g., common carp), use concentrations of 400–460 mg/L with exposure times ≤10 min. Monitor hematological indices (RBC/WBC counts) and biochemical markers (glucose, ammonia) at 10 min and 24 h post-exposure. Comparative studies with 2-phenoxyethanol require LC50 toxicity assays (OECD No. 203) and recovery time tracking .
Q. How can contradictory data on acute toxicity thresholds (LC50) between studies be resolved?
- Methodological Answer : Variability in LC50 values (e.g., 304–327 mg/L) arises from species-specific sensitivity and water chemistry (pH, temperature). Standardize test conditions per OECD guidelines, include negative controls, and validate results with probit analysis. Cross-reference with independent toxicity databases to identify outliers .
Q. What chromatographic strategies improve resolution of this compound from structural isomers in complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
